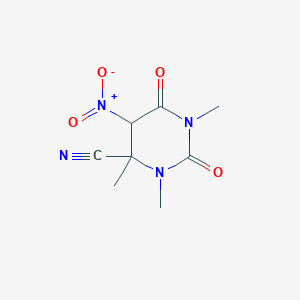
4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- is a complex organic compound with a unique structure that includes a pyrimidine ring, nitrile group, and multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The nitrile and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dimethyl sulfoxide, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarbonitrile: Similar structure but lacks the nitro and dioxo groups.
4-Cyanopyridine: Another related compound with a simpler structure.
Uniqueness
4-Pyrimidinecarbonitrile, hexahydro-1,3,4-trimethyl-5-nitro-2,6-dioxo- is unique due to its combination of functional groups and structural complexity
Properties
CAS No. |
61885-20-9 |
|---|---|
Molecular Formula |
C8H10N4O4 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1,3,4-trimethyl-5-nitro-2,6-dioxo-1,3-diazinane-4-carbonitrile |
InChI |
InChI=1S/C8H10N4O4/c1-8(4-9)5(12(15)16)6(13)10(2)7(14)11(8)3/h5H,1-3H3 |
InChI Key |
ITUIOPQCXRRZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















